N-Cyclohexyl-2-(methylamino)acetamide hydrochloride - 1220037-79-5

N-Cyclohexyl-2-(methylamino)acetamide hydrochloride

Catalog Number: EVT-1714212
CAS Number: 1220037-79-5
Molecular Formula: C9H19ClN2O
Molecular Weight: 206.71 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Nucleophilic substitution: Reaction of 2-bromo-N-(2-nitrophenyl)acetamide with substituted quinazolinone under the catalysis of NaH. []
  • Hydrogenation: Reduction of the nitro group to an amine. []
  • Amidation: Coupling of the resulting amine with a carboxylic acid, such as 3,4-dichlorophenylacetic acid. []
  • Salt formation: Conversion of the final product to the hydrochloride salt. []
Applications

The primary application of N-Cyclohexyl-2-(methylamino)acetamide hydrochloride identified in the reviewed literature is its use as a research tool for investigating the structure-activity relationships of mu opioid receptor ligands. [] Its binding affinity for this receptor makes it a valuable model compound for designing and developing novel analgesics.

trans-N-[2-(Methylamino)cyclohexyl]benzamides

Compound Description: This class of compounds are described as possessing morphine-like pharmacological properties [].

N-Cyclohexyl-2-(1-(phenylsulfonyl)piperidin-4-yl)acetamide (NDS-41119)

Compound Description: This compound was identified as a potential epidermal growth factor receptor (EGFR) inhibitor through high-throughput screening []. It demonstrated significant inhibition of EGFR signaling in human lung cancer cells and attenuated EGF-induced cell proliferation and migration [].

(1R,2S,5R)-5-Methyl-2-(propan-2-yl)cyclohexyl 4-amino-3-phenylbutanoate hydrochloride

Compound Description: This compound is an ester derived from l-menthol and phenibut []. It was synthesized and investigated for its potential anticonvulsant activity [].

2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide hydrochloride (K-604)

Compound Description: K-604 is a potent and aqueous-soluble inhibitor of human acyl-coenzyme A:cholesterol O-acyltransferase-1 (ACAT-1), showing 229-fold selectivity over ACAT-2 []. It displays improved aqueous solubility and oral absorption compared to its predecessor compound, making it a promising candidate for treating diseases linked to ACAT-1 overexpression [].

2-Chloro-N-methyl-N-[2-(methylamino)phenyl]acetamide

Compound Description: This compound was obtained as a byproduct during the synthesis of 2-chloromethyl-1-methylbenzimidazole []. The compound's structure features a chloromethyl group attached to the acetamide moiety, and a methylamino group substituted on the phenyl ring [].

N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide

Compound Description: This compound features a cyclohexyl group attached to the nitrogen of the acetamide moiety, with a 2,3-dichlorophenylsulfanyl group substituted at the 2-position of the acetamide group []. The crystal structure reveals the cyclohexyl ring adopting a chair conformation and molecules interconnected through N—H⋯O hydrogen bonds [].

N-Cyclohexyl-2-(2,3-dichlorophenoxy)acetamide

Compound Description: This compound is structurally similar to N-Cyclohexyl-2-(2,3-dichlorophenylsulfanyl)acetamide, with the key difference being the oxygen atom linking the 2,3-dichlorophenyl group to the acetamide moiety instead of a sulfur atom []. It also features a cyclohexyl ring in a chair conformation and exhibits N—H⋯O hydrogen bonding in its crystal structure [].

N-Cyclohexyl-2-(2-hydroxyphenylamino)acetamide Derivatives

Compound Description: These compounds were synthesized using a zinc chloride-catalyzed three-component Ugi reaction, employing aldehydes or analogous substrates []. These derivatives are of interest as a class of pharmaceutically active substances [].

2,2'-Azobis(N-cyclohexyl-2-methyl propionamidine) dihydrochloride

Compound Description: This compound was synthesized via a two-step procedure using cyclohexylamine and azoiminoamidine hydrochloride []. The synthesis involved preparing azoiminomethylether hydrochloride from azobisisobutyronitrile followed by reacting it with cyclohexylamine [].

NN′-Dimethyl-N-(2,4,6-trinitrophenyl)glycinamide (5)

Compound Description: This compound, under specific base catalysis in methanol, undergoes cyclization to form a spiro-adduct (6) []. This reaction highlights the reactivity of the nitrophenyl group towards nucleophilic attack, leading to the formation of a cyclic structure [].

2-Methylamino-N-methyl-N-(2,4,6-trinitrophenyl)acetamide hydrochloride (7)

Compound Description: This compound exists as Z- and E-isomers and is derived from the spiro-adduct (6) upon treatment with methanolic hydrogen chloride []. The isomerization between the Z- and E-isomers plays a crucial role in its cyclization back to the spiro-adduct under specific conditions [].

2-Methylamino-N-methyl-N-(2,4,6-trinitrophenyl)acetamide (8)

Compound Description: Similar to compound (7), this compound also exists as Z- and E-isomers and plays a role in the equilibrium between the open-chain and spirocyclic forms []. The isomerization between its Z- and E-isomers is influenced by the reaction conditions, highlighting the impact of the trinitrophenyl group on the molecule's behavior [].

N-Cyclohexyl-2-cyanoacetamide

Compound Description: This compound serves as a versatile starting material in synthesizing various heterocyclic compounds, including thiazolo[3,2-a]pyridines and pyrano[2,3-d]thiazoles []. Its reactivity stems from the presence of both the cyano and acetamide groups, allowing for diverse chemical transformations [].

1-(4-methylphenyl)-2-(pyrrolidin-1-yl)hexan-1-one hydrochloride (4-MPHP), 4-methyl-1-phenyl-2-(pyrrolidin-1-yl)pentan-1-one hydrochloride (α-PiHP), and 2-(methylamino)-1-(4-methylphenyl)pentan-1-one hydrochloride (4-MPD)

Compound Description: These three compounds are cathinone derivatives, a group of substances often found in the new psychoactive substances (NPS) market []. These specific compounds were characterized using X-ray crystallography, providing insights into their structures and potential modes of action [].

trans-(±)-N-methyl-N-[2-[methyl[2-(3-pyridyl)ethyl]amino]cyclohexyl]-4-benzofuranacetamide dihydrochloride (1)

Compound Description: This compound is a derivative of the kappa opioid analgesic, trans-(±)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzofuran-4-acetamide monohydrochloride (2) []. The synthesis of compound (1) involves a nucleophilic addition reaction of a substituted pyridine to an aziridine ring, highlighting the versatility of this chemistry for generating diverse structures [].

trans-(±)-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzofuran-4-acetamide monohydrochloride (2)

Compound Description: This compound serves as a lead compound for developing kappa opioid analgesics []. Its structure features a benzofuran ring system and a pyrrolidinyl group attached to the cyclohexyl ring, which likely contribute to its binding affinity and selectivity for the kappa opioid receptor [].

N-methyl-N,N-di-[2-(2-pyridyl)ethylamine] (11) and N-methyl-N,N-di[2-(4-pyridyl)ethylamine] (13)

Compound Description: These compounds are structural isomers that result from the reaction of 2- or 4-[2-(methylamino)ethyl]pyridine with an aziridine ring under specific reaction conditions []. Their formation highlights the potential for unexpected side reactions and the importance of carefully controlling reaction conditions when working with aziridines [].

2-Methylamino-4-N-methylpiperazino-5-thiomethyl-6-chloropyrimidine hydrochloride (O 6553)

Compound Description: O 6553 is a novel molecule with a dual pharmacological profile []. It exhibits both gastrointestinal prokinetic properties, as shown by its acceleration of barium meal transit in rats, and central antiemetic effects, as demonstrated by its ability to reduce apomorphine-induced vomiting in dogs []. O 6553 also possesses anxiolytic and antiserotonergic properties. Notably, at doses affecting gastrointestinal behavior, it does not induce significant adverse effects [].

N-(2-aminophenyl)-2-quinazolinone-acetamide hydrochloride

Compound Description: This compound belongs to a series of four novel N-(2-aminophenyl)-2-quinazolinone-acetamide hydrochlorides synthesized through nucleophilic substitution, hydrogenation, and acidification reactions []. The synthesis involves reacting 2-bromo-N-(2-nitrophenyl)acetamide with various substituted quinazolinones, highlighting a key step in their preparation [].

N-amidino-2-(2,6-dichlorophenyl)acetamide hydrochloride (BS 100-141)

Compound Description: BS 100-141 acts as a centrally acting antihypertensive agent, displaying pharmacological similarities to clonidine, albeit with notable differences []. It effectively lowers systemic blood pressure in various experimental models, including DOCA-salt hypertensive rats []. Its central mechanism of action is supported by findings demonstrating its efficacy following vertebral artery infusion in dogs and intracerebroventricular injection in cats [].

4-ethylamino-2-butynyl(2-cyclohexyl-2-phenyl)glycolate hydrochloride (N-desethyloxybutynin: DEOB)

Compound Description: DEOB is a metabolite of oxybutynin, a drug used for treating neurogenic bladder disorders []. Similar to its parent compound, DEOB exhibits anti-cholinergic and antispasmodic properties, effectively inhibiting carbachol- and KCl-induced contractions in rat urinary bladder specimens []. It demonstrates comparable efficacy to oxybutynin in inhibiting rhythmic bladder contractions in anesthetized rats []. These findings suggest that DEOB might contribute significantly to the therapeutic effects observed during oxybutynin treatment [].

N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea

Compound Description: This compound is a significant metabolite of N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU), an antineoplastic agent []. It exhibits potent anticancer activity, comparable to or even exceeding that of CCNU, against murine leukemia L1210 both in vitro and in vivo []. This metabolite also demonstrates a less favorable therapeutic index compared to CCNU, suggesting a narrower safety margin []. These findings highlight the critical role of metabolism in the pharmacological activity and potential toxicity of CCNU [].

N-(2-chloroethyl)-N'-cyclohexyl-N-nitrosourea (CCNU)

Compound Description: CCNU is an antineoplastic agent that undergoes extensive metabolism in vivo, leading to the formation of active metabolites such as N-(2-chloroethyl)-N'-(cis-4-hydroxycylohexyl)-N-nitrosourea [].

2-(4-Methoxyphenyl)-N-(4-methyl-benzyl)-N-(1-methyl-piperidin-4-yl)-acetamide hydrochloride (AC-90179)

Compound Description: AC-90179 is a selective serotonin 2A (5-HT2A) receptor inverse agonist, displaying similar pharmacological characteristics to atypical antipsychotics []. It exhibits high potency in blocking 5-HT2A receptor signaling, demonstrated by its ability to attenuate the effects of the 5-HT2A agonist (±)-2,5-dimethoxy-4-iodoamphetamine hydrochloride in behavioral assays []. Unlike typical antipsychotics like haloperidol, AC-90179 does not induce significant catalepsy or impair motor function, suggesting a potentially improved side-effect profile [].

C‐(1‐Chloroethyl) N‐Cyclohexyl Nitrone

Compound Description: This compound serves as a precursor to the N-cyclohexyl-N-1-propenylnitrosonium cation, which belongs to the N-alkyl-N-vinylnitrosonium cation family []. It is prepared through the condensation reaction of 2-chloropropanal with N-cyclohexylhydroxylamine []. The compound is relatively unstable at room temperature and should be used shortly after preparation or stored under argon at low temperatures [].

2-Amino-N-(1,2-diphenylethyl)-acetamide hydrochloride (FPL 13950)

Compound Description: FPL 13950 is an anticonvulsant agent that displays neuroprotective effects []. Its mechanism of action involves weak uncompetitive antagonism of N-methyl-D-aspartic acid (NMDA) receptors []. FPL 13950 has shown promising results in preclinical studies, demonstrating efficacy in animal models of hypoxia and global ischemia [].

N-(1-adamantyl)-acetamide (4)

Compound Description: N-(1-adamantyl)-acetamide (4) is a key intermediate in the synthesis of amantadine hydrochloride, an antiviral and anti-Parkinson drug []. It is typically prepared from adamantine or 1-bromoadamantane via a Ritter-type reaction with acetonitrile and sulfuric acid [].

1-amino-adamantane (5)

Compound Description: 1-Amino-adamantane (5) is another crucial intermediate in the synthesis of amantadine hydrochloride []. It is generally obtained by deacetylating N-(1-adamantyl)-acetamide [].

N-(1-adamantyl)-formamide (6)

Compound Description: This compound serves as a key intermediate in an alternative, more efficient two-step synthesis of amantadine hydrochloride []. Its preparation from 1-bromadamantane and formamide offers a higher yield compared to previously reported methods [].

N-(4-(3-cyclohexyl-5-methyl-2,4-dioxoimidazolidin-1-ylsulfonyl)phenyl)acetamide

Compound Description: This compound belongs to the sulfonamide class, which are widely recognized for their antibacterial properties []. It is synthesized by reacting 2-(4-acetamidophenylsulfonamido)propanoic acid with dicyclohexylcarbodiimide []. The crystal structure reveals a chair conformation for the cyclohexyl group and the presence of intermolecular hydrogen bonding [].

alpha-[1-[3-[N-[1-[2-(3,4-dimethoxyphenyl)ethyl]]-N-methylamino]cyclohexyl]]-alpha-isopropyl-3,4-dimethoxybenzene-acetonitrile

Compound Description: This compound is a verapamil analog designed to explore the structure-activity relationship and identify the active conformations of verapamil, a calcium channel blocker used as an antihypertensive and antiarrhythmic agent []. This particular analog exhibits restricted molecular flexibility due to the presence of a cyclohexyl ring, potentially providing insights into the pharmacophore responsible for verapamil's activity [].

N-[2-(p-substitutedphenyl)-5-benzoxazolyl]-cyclohexyl carboxamide, -cyclohexyl acetamide and -cyclohexyl propionamide

Compound Description: This series of compounds represents a novel set of benzoxazole derivatives designed for their potential antimicrobial activity []. They feature a cyclohexyl ring linked to a benzoxazole moiety via a carboxamide, acetamide, or propion

Properties

CAS Number

1220037-79-5

Product Name

N-Cyclohexyl-2-(methylamino)acetamide hydrochloride

IUPAC Name

N-cyclohexyl-2-(methylamino)acetamide;hydrochloride

Molecular Formula

C9H19ClN2O

Molecular Weight

206.71 g/mol

InChI

InChI=1S/C9H18N2O.ClH/c1-10-7-9(12)11-8-5-3-2-4-6-8;/h8,10H,2-7H2,1H3,(H,11,12);1H

InChI Key

QTVOUTJRYVWVQZ-UHFFFAOYSA-N

SMILES

CNCC(=O)NC1CCCCC1.Cl

Canonical SMILES

CNCC(=O)NC1CCCCC1.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.